molecular formula C17H18N2O3S B2382274 (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone CAS No. 1797316-22-3

(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B2382274
CAS No.: 1797316-22-3
M. Wt: 330.4
InChI Key: MCUFZGYSMSMFAW-UHFFFAOYSA-N
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Description

(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone is a complex organic compound that features a pyrrolidine ring, a phenylsulfonyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors. Studies have shown its potential in inhibiting certain biological pathways, making it a promising lead compound in drug discovery .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical modifications makes it versatile for applications in materials science and engineering .

Mechanism of Action

The mechanism of action of (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with enzyme active sites, while the pyrrolidine and pyridine rings can enhance binding affinity through hydrophobic and π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone apart is the combination of these three functional groups in a single molecule. This unique structure allows for a diverse range of chemical reactions and biological interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-17(16-10-4-5-11-18-16)19-12-6-7-14(19)13-23(21,22)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUFZGYSMSMFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=N2)CS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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